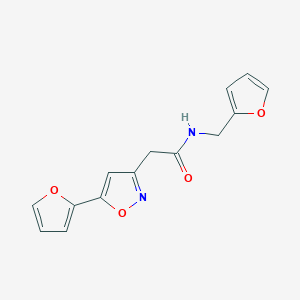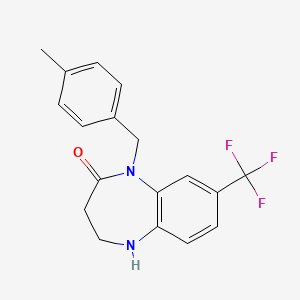![molecular formula C19H18N2O3S B2562590 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine CAS No. 872206-00-3](/img/structure/B2562590.png)
4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine” is a chemical compound that belongs to the class of quinolines . Quinolines are aromatic compounds that have a two-ring structure, which includes a benzene ring fused to a pyridine ring . They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities . More than 13,000 derivatives of quinoline-2,4-diones have been reported, with over 100 naturally occurring molecules displaying this motif .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area of chemistry . A common method for synthesizing quinoline derivatives involves a three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .Molecular Structure Analysis
The structure of quinoline derivatives, such as “this compound”, is unique due to the presence of different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions . These include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .科学的研究の応用
Pharmaceutical Development and Disease Treatment
Recent studies have highlighted the potential of compounds structurally related to 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine in the development of new pharmaceutical agents. For instance, phosphatidylinositol 3-kinase (PI3K) inhibitors, with structural similarities to this compound, have been investigated for the treatment of idiopathic pulmonary fibrosis and cough, showcasing the compound's relevance in respiratory disease research (Norman, 2014). Moreover, novel derivatives have been evaluated for their anticancer properties, indicating a broad spectrum of potential therapeutic applications (Shao et al., 2014).
Chemical Synthesis and Methodologies
The compound and its derivatives have been central to advancements in chemical synthesis techniques. A green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been explored, highlighting the environmental benefits of such methodologies (Nematollahi & Esmaili, 2010). This innovative approach underscores the significance of this compound in promoting sustainable chemical synthesis practices.
Antiviral and Antimicrobial Research
The compound's derivatives have been identified as promising leads in antiviral and antimicrobial research. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, related to the core structure, were synthesized and shown to possess significant antiviral activities against a range of respiratory and biodefense viruses (Selvam et al., 2007). These findings open up new avenues for the development of antiviral agents, particularly in the context of emerging infectious diseases.
Corrosion Inhibition
Interestingly, quinoline derivatives have also found application in the field of corrosion inhibition. Studies have demonstrated that certain quinoline compounds offer excellent corrosion inhibition performance for mild steel in acidic media, suggesting potential industrial applications in protecting metals from corrosion (Jiang et al., 2018). This underscores the versatility of this compound derivatives, extending their utility beyond biomedical applications to include materials science and engineering.
特性
IUPAC Name |
4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFSMQAFZCWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2562508.png)

![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)
![3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2562511.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)


![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)
